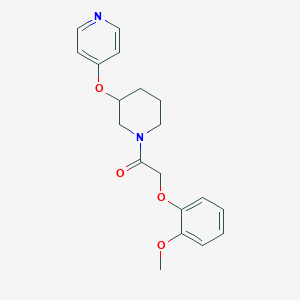![molecular formula C25H27N3O4S B2934349 methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-71-4](/img/structure/B2934349.png)
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal–Organic Systems Development
Research by Dai et al. (2009) highlights the construction of copper metal–organic systems utilizing new flexible carboxylate ligands, demonstrating the compound's potential in the assembly of complex metal–organic frameworks (MOFs) with unique structures and properties. This work underscores the compound's relevance in materials science, particularly in the design of MOFs with specific functionalities for catalysis, gas storage, or separation applications (Dai, He, Gao, Ye, Qiu, & Sun, 2009).
Synthetic Methodologies
Pokhodylo and Obushak (2019) discussed a convenient synthesis approach involving the compound, leading to the creation of [1,2,3]Triazolo[1,5-a]quinoline. This showcases the compound's utility in organic synthesis, particularly in constructing heterocyclic compounds that might have pharmaceutical applications (Pokhodylo & Obushak, 2019).
Reactivity and Interactions
Ning, Otani, and Ohwada (2018) investigated the reactivity of similar sulfanylidene compounds, providing insights into their intramolecular cyclization mechanisms. This research is crucial for understanding the reactivity patterns of such compounds, which can be pivotal in designing synthetic strategies for the development of novel pharmaceuticals or materials (Ning, Otani, & Ohwada, 2018).
Biological Properties
Markosyan et al. (2008) explored the interaction of similar compounds with isothiocyanates, leading to the synthesis of derivatives with potential monoamine oxidase inhibitory activity and anticancer properties. This signifies the compound's importance in medicinal chemistry, particularly in the discovery of new therapeutic agents (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-(cycloheptylcarbamoyl)benzaldehyde", "methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "ethyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "acetic acid", "sodium hydroxide", "sodium sulfate", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "4-(cycloheptylcarbamoyl)benzaldehyde is synthesized by reacting cycloheptylcarbonyl chloride with 4-formylbenzoic acid in the presence of triethylamine and dichloromethane.", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Methyl 2-amino-3-mercaptoquinazoline-4-carboxylate is synthesized by reacting methyl 2-amino-3-nitrobenzoate with sodium sulfide in the presence of methanol and acetic acid.", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate is synthesized by reacting 4-(cycloheptylcarbamoyl)benzaldehyde with methyl 2-amino-3-mercaptoquinazoline-4-carboxylate in the presence of sodium bicarbonate and methanol.", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is synthesized by reacting methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate with ethyl chloroformate in the presence of triethylamine and sodium hydroxide, followed by treatment with sodium bicarbonate and chloroform." ] } | |
Número CAS |
422283-71-4 |
Fórmula molecular |
C25H27N3O4S |
Peso molecular |
465.57 |
Nombre IUPAC |
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27N3O4S/c1-32-24(31)18-12-13-20-21(14-18)27-25(33)28(23(20)30)15-16-8-10-17(11-9-16)22(29)26-19-6-4-2-3-5-7-19/h8-14,19H,2-7,15H2,1H3,(H,26,29)(H,27,33) |
Clave InChI |
YTEWOYCESUJYGC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCCC4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)
![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934273.png)

![6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B2934276.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)

![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)

![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)
